3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile, also known as OP-145, is a novel compound that has attracted significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Research indicates that heterocyclic compounds incorporating similar structures demonstrate significant antibacterial activity. For example, the synthesis of new heterocycles has been explored for their potent antibacterial properties, suggesting that derivatives of benzonitrile could serve as key intermediates for developing novel antimicrobial agents (Khalil, Berghot, & Gouda, 2009).
Cardiovascular Protection
Compounds with related chemical structures have been studied for their protective effects against cardiac remodeling and myocardial infarction. These studies indicate the potential for benzonitrile derivatives in developing therapeutic agents aimed at cardiovascular diseases, highlighting their role in inhibiting key enzymes involved in cardiac dysfunction (Emna et al., 2020).
Organic Synthesis and Reactivity
The reactivity of benzonitrile derivatives has been extensively studied, showing their versatility in organic synthesis. For instance, the preparation of compounds through reactions with diazonium salts or via cyclization processes underlines the utility of benzonitrile derivatives in synthesizing a wide range of organic molecules with potential biological applications (Farag, Dawood, & Kandeel, 1996).
Anticancer and Anti-inflammatory Properties
The synthesis and characterization of benzoxazole and pyrazole derivatives reveal their significant analgesic and anti-inflammatory properties. This suggests that structurally similar compounds could be explored for their potential in treating inflammatory diseases and cancer, demonstrating the broad applicability of benzonitrile derivatives in medicinal chemistry (Gülcan et al., 2003).
Molecular Docking and Drug Design
Studies have also focused on the structural analysis and binding mechanisms of arylpiperazine derivatives, a class to which the compound is related. These investigations provide valuable insights into the design of selective antagonists for receptors such as the α1A-adrenoceptor, underscoring the significance of such derivatives in drug discovery and development (Xu et al., 2016).
Eigenschaften
IUPAC Name |
3-[(E)-3-oxo-3-(4-prop-2-ynylpiperazin-1-yl)prop-1-enyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O/c1-2-8-19-9-11-20(12-10-19)17(21)7-6-15-4-3-5-16(13-15)14-18/h1,3-7,13H,8-12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXDDOXOCLBLIRO-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCN(CC1)C(=O)C=CC2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCN1CCN(CC1)C(=O)/C=C/C2=CC(=CC=C2)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-{3-Oxo-3-[4-(prop-2-yn-1-yl)piperazin-1-yl]prop-1-en-1-yl}benzonitrile |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.